molecular formula C15H16F3N5O B6437761 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2549044-34-8

2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B6437761
CAS No.: 2549044-34-8
M. Wt: 339.32 g/mol
InChI Key: PHHQGQIPUUALBM-UHFFFAOYSA-N
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Description

2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked to a pyrazine moiety via an ether linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine ether intermediate, which is then coupled with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced piperidine derivatives .

Scientific Research Applications

2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(methyl)pyrimidine
  • 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(chloro)pyrimidine
  • 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(fluoro)pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)12-1-4-21-14(22-12)23-7-2-11(3-8-23)10-24-13-9-19-5-6-20-13/h1,4-6,9,11H,2-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHQGQIPUUALBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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